4-FDG Exhibits Distinct Transporter Selectivity for SGLTs vs. GLUTs Compared to 2-FDG
In vivo PET imaging studies in mice demonstrate that 4-deoxy-4-fluoro-D-glucose (4-FDG) is a substrate for both SGLT and GLUT transporters, unlike 2-deoxy-2-fluoro-D-glucose (2-FDG), which is exclusively transported by GLUTs [1]. This differential transporter specificity makes 4-FDG a more versatile probe for dissecting the contributions of different glucose transport systems in tissues where both are co-expressed, such as the intestine and kidney [2].
| Evidence Dimension | Transporter specificity for intestinal glucose absorption |
|---|---|
| Target Compound Data | 4-FDG: transported by both SGLTs and GLUTs; intestinal absorption ~90% after 60 min |
| Comparator Or Baseline | 2-FDG: transported exclusively by GLUTs; intestinal absorption ~80% after 60 min |
| Quantified Difference | ~10% higher intestinal absorption and broader transporter engagement for 4-FDG vs. 2-FDG |
| Conditions | Oral delivery in wild-type and GLUT2-/- mice, measured by PET imaging |
Why This Matters
For research requiring the simultaneous interrogation of SGLT and GLUT activity, or when SGLT-mediated transport is the primary focus, 4-FDG is the superior and more informative tracer compared to 2-FDG.
- [1] Sala-Rabanal, M., et al. (2018). Intestinal absorption of glucose in mice as determined by positron emission tomography. The Journal of Physiology, 596(12), 2473-2489. View Source
- [2] Sala-Rabanal, M., et al. (2018). Intestinal absorption of glucose in mice as determined by positron emission tomography. The Journal of Physiology, 596(12), 2473-2489. View Source
